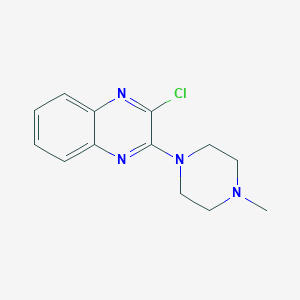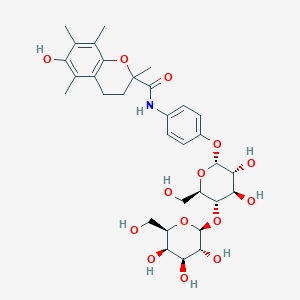
Lactosylphenyl-trolox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactosylphenyl-trolox is a compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties, making it a promising candidate for use in various fields of research. In
Applications De Recherche Scientifique
Lactosylphenyl-trolox has been used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. One of the main applications of lactosylphenyl-trolox is in the study of oxidative stress and its effects on cellular function. This compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of lactosylphenyl-trolox involves its ability to scavenge free radicals and reactive oxygen species (ROS). Free radicals and ROS can cause oxidative damage to cells, leading to cellular dysfunction and disease. Lactosylphenyl-trolox can neutralize these harmful molecules, thereby protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Lactosylphenyl-trolox has been shown to have various biochemical and physiological effects. One of the main effects of this compound is its ability to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of lactosylphenyl-trolox for lab experiments is its ability to protect cells from oxidative damage. This can help to ensure the accuracy and reliability of experimental results. Additionally, lactosylphenyl-trolox is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for research on lactosylphenyl-trolox. One area of interest is the development of new derivatives of this compound with improved antioxidant properties. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of lactosylphenyl-trolox. Finally, there is potential for the use of lactosylphenyl-trolox in the development of new therapies for neurodegenerative diseases and other conditions associated with oxidative stress.
Conclusion:
In conclusion, lactosylphenyl-trolox is a promising compound with potential applications in various fields of scientific research. This compound possesses antioxidant properties and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, lactosylphenyl-trolox remains a valuable tool for studying oxidative stress and its effects on cellular function. Further research is needed to fully understand the potential of this compound and its derivatives in the development of new therapies for disease.
Méthodes De Synthèse
The synthesis of lactosylphenyl-trolox involves the reaction of trolox with lactose and phenyl isothiocyanate. This reaction results in the formation of a lactosylphenyl-trolox conjugate. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Propriétés
Numéro CAS |
140448-22-2 |
|---|---|
Nom du produit |
Lactosylphenyl-trolox |
Formule moléculaire |
C32H43NO14 |
Poids moléculaire |
665.7 g/mol |
Nom IUPAC |
N-[4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1 |
Clé InChI |
QCEKZUGOCWMXJY-XYTWIGKESA-N |
SMILES isomérique |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)C(=C1O)C)C |
SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
Synonymes |
lactosylphenyl-trolox lactosylphenyl-TX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



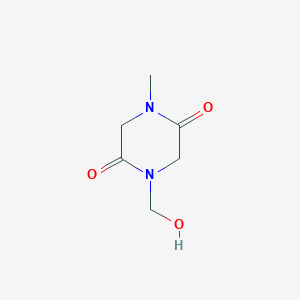
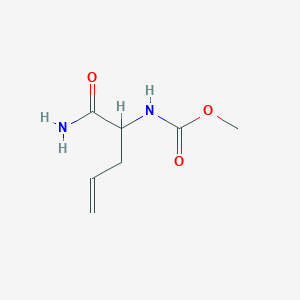
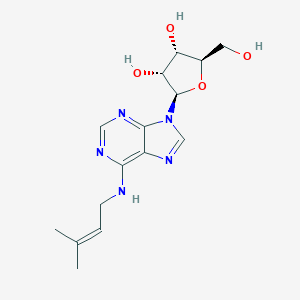
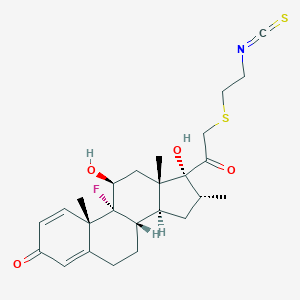
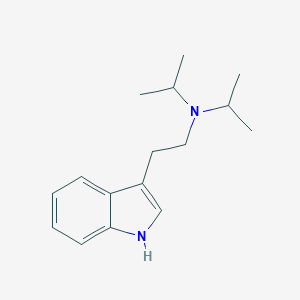
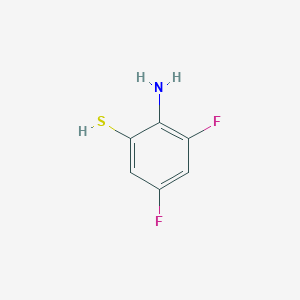
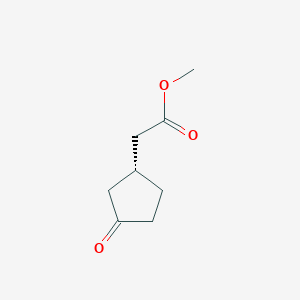
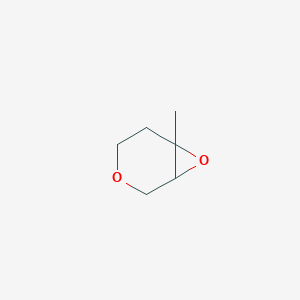
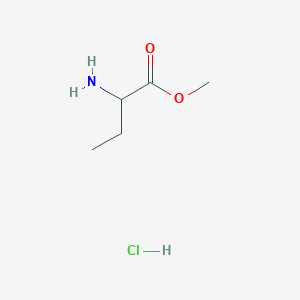
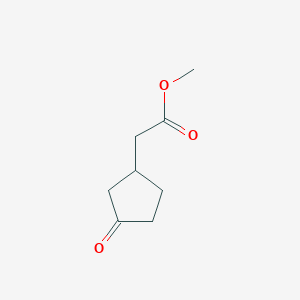

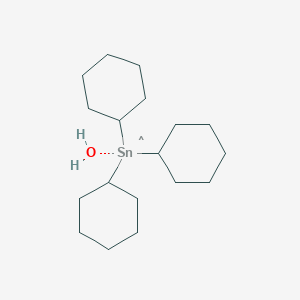
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
